1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride
Description
1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid hydrochloride is a bicyclic pyrrolidine derivative characterized by a unique intramolecular amide bond formation. The compound consists of two pyrrolidine rings connected via a carbonyl group, with one ring bearing a carboxylic acid moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYURMCIKJOWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolidine-2-carbonyl Chloride Intermediate
A key step is converting pyrrolidine-2-carboxylic acid into its acid chloride derivative to facilitate amide bond formation.
Reagents and Conditions: Phosphorous pentachloride (PCl5) is reacted with pyrrolidine-2-carboxylic acid in dry acetyl chloride under controlled temperature (around 35°C). Additional PCl5 may be added after initial reaction to drive completion.
Reaction Time: Initial stirring for 4 hours, followed by an additional 4 hours after further PCl5 addition.
Outcome: Formation of pyrrolidine-2-carbonyl chloride as a reactive intermediate.
Coupling to Form 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic Acid
The pyrrolidine-2-carbonyl chloride intermediate is then reacted with pyrrolidine-2-carboxylic acid or its derivatives (e.g., substituted anilines in related syntheses) in acetone solvent under reflux conditions for approximately 8 hours.
After cooling, the reaction mixture is neutralized with 1N NaOH and extracted with ethyl acetate to isolate the product.
The crude product is purified by standard techniques such as recrystallization or chromatography.
Alternative Alkylation and Catalytic Hydrogenation Routes
Some patents describe alkylation of protected pyrrolidine-2-carboxylic acid derivatives using strong bases (metallic sodium, sodium hydride, n-butyllithium) to form sodium or lithium alkoxides, which then react with alkylating agents in the presence of phase transfer catalysts (e.g., quaternary ammonium salts, polyethylene glycol).
Catalytic hydrogenation of double bonds in intermediate compounds (e.g., compound E to D in patent literature) can yield cis isomers with stereochemical integrity if starting from single enantiomers. This method is notable for avoiding racemization, a common problem in such hydrogenations.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Temperature | Notes |
|---|---|---|---|---|
| Formation of pyrrolidine-2-carbonyl chloride | PCl5 in acetyl chloride, dry conditions | 8 hours total | 35°C | Additional PCl5 added after 4 hours |
| Coupling with pyrrolidine-2-carboxylic acid | Reflux in acetone | 8 hours | Reflux | Neutralization with NaOH post-reaction |
| Alkylation of protected intermediates | Strong base (Na, NaH, n-BuLi) + alkylating agent | Variable | Mild | Phase transfer catalyst used |
| Catalytic hydrogenation | Pd/C or similar catalyst | Variable | Ambient | Preserves stereochemistry if chiral |
Typical yields are reported as high, with the advantage of mild reaction conditions and inexpensive raw materials.
Purity and Characterization
Purity is commonly checked by Thin Layer Chromatography (TLC) and elemental analysis.
Spectroscopic methods such as ^1H NMR and IR confirm the structure and functional groups.
The hydrochloride salt form improves stability and handling.
Summary of Advantages of Current Preparation Methods
Use of inexpensive and readily available starting materials (L-proline).
Mild reaction conditions reducing side reactions and racemization.
Efficient catalytic hydrogenation preserving stereochemistry in chiral intermediates.
Straightforward purification protocols.
Scalable for industrial production with continuous flow options.
Chemical Reactions Analysis
Synthetic Routes and Catalytic Reactions
A one-pot reaction methodology involving iodine/potassium carbonate (I/KCO) catalysis has been demonstrated for synthesizing structurally related pyrrolidine derivatives. While this method was applied to ethyl 4-benzoyl-3,5-diphenylpyrrolidine-2-carboxylate ( ), analogous conditions can be extrapolated for 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride:
| Reaction Component | Role | Conditions | Yield |
|---|---|---|---|
| Aldehyde (e.g., benzaldehyde) | Electrophilic partner | THF, 80°C, 7–10 h | 35–93% |
| Amino acid ester hydrochloride | Nucleophilic precursor | I (0.4–0.8 equiv.), KCO | Optimized with catalyst |
| Chalcone | Michael acceptor | Base-mediated cyclization | High regioselectivity |
Key findings from this approach:
-
I significantly enhances reaction efficiency (yield increased from 35% to 93% with 0.8 equiv. I) by facilitating intermediate formation.
-
The hydrochloride group improves solubility in polar aprotic solvents like THF, enabling efficient cyclization.
Functional Group Reactivity
The compound undergoes transformations at its carbonyl and carboxylic acid groups:
Oxidation Reactions
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Carbonyl Oxidation : The pyrrolidine-2-carbonyl group can be oxidized to a carboxylic acid using KMnO or CrO under acidic conditions.
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Carboxylic Acid Derivatives : The free carboxylic acid undergoes esterification or amidation. For example, reaction with ethanol/HSO yields the corresponding ethyl ester.
Reduction Reactions
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Carbonyl Reduction : LiAlH reduces the carbonyl group to a secondary alcohol, forming 1-(pyrrolidine-2-hydroxymethyl)pyrrolidine-2-carboxylic acid.
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Nucleophilic Additions : Grignard reagents (e.g., CHMgBr) add to the carbonyl, producing tertiary alcohols.
Substitution Reactions
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Amide Formation : The carboxylic acid reacts with amines (e.g., NH) to generate amides.
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Ring Functionalization : Electrophilic substitution at the pyrrolidine nitrogen introduces alkyl or acyl groups, altering pharmacological properties.
Mechanistic Insights
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Cyclization Mechanism : I activates the aldehyde via halogen bonding, promoting nucleophilic attack by the amino acid ester. Subsequent Michael addition to chalcone forms the pyrrolidine scaffold ( ).
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Steric Effects : The dual pyrrolidine rings create steric hindrance, directing regioselectivity in substitution reactions.
Comparative Reactivity
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO, HSO, 60°C | Dicarboxylic acid derivative | 65–78% |
| Reduction | LiAlH, THF, 0°C | Alcohol derivative | 82–90% |
| Esterification | Ethanol, HSO, reflux | Ethyl ester | 70–85% |
| Amidation | NH, DCC, RT | Primary amide | 55–68% |
Scientific Research Applications
H-PRO-PRO-OH HCL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-PRO-PRO-OH HCL involves its role as a building block in peptide synthesis. It interacts with other amino acids and peptides to form stable structures. The compound’s proline residues play a crucial role in stabilizing the secondary structure of peptides and proteins by inducing turns and bends in the peptide chain . This structural stabilization is essential for the biological activity of many peptides and proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness is evident when compared to derivatives with varying substituents or ring systems:
Key Observations :
- Electronic and Steric Effects : The pyrimidine () and pyridine-carbonyl () substituents introduce electron-withdrawing properties, enhancing hydrogen-bonding interactions with biological targets. In contrast, the benzo[b]thiophene group () provides hydrophobic bulk, favoring membrane penetration.
- Biological Specificity : The diazenyl derivative () selectively inhibits bacterial deaminases, while the pyridine-carbonyl analogue () may target proteases due to its rigid, planar structure.
Yield Comparison :
- Pyrimidine-substituted derivatives () achieve higher yields (~95%) compared to dichlorophenoxy analogues (~71–80%, ), likely due to steric hindrance in the latter.
Physicochemical Properties
| Property | 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid HCl (Inferred) | 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid HCl | (2S)-1-(Pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid HCl |
|---|---|---|---|
| Solubility | High in water/DMSO (hydrochloride salt) | Soluble in DMSO, methanol | Soluble in aqueous buffers (pH 2–7) |
| Melting Point | Not reported | Not reported | Not reported |
| Stability | Stable at room temperature | Stable under inert atmosphere | Hygroscopic; requires desiccated storage |
| Spectral Data (IR/NMR) | Amide C=O stretch ~1650 cm⁻¹ | Pyrimidine C=N stretch ~1600 cm⁻¹ | Pyridine carbonyl C=O ~1680 cm⁻¹ |
Q & A
Basic: What synthetic routes are commonly employed to prepare 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives via peptide-bond-forming reagents (e.g., EDCl/HOBt) or catalytic methods. Key parameters include:
- Temperature : Reactions often proceed at 0–25°C to minimize racemization.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Purification : Reverse-phase HPLC or recrystallization (using ethanol/water mixtures) ensures high purity .
To optimize yield, employ Design of Experiments (DoE) to screen variables (e.g., molar ratios, pH). Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the bicyclic structure and detect impurities. For example, carbonyl protons appear at δ ~3.5–4.5 ppm in DMSO-d6 .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (CHClNO) and detects chloride adducts .
- HPLC-PDA : Purity >95% is achievable using C18 columns with 0.1% TFA in acetonitrile/water gradients .
Basic: How should researchers handle and store this compound to ensure long-term stability?
Methodological Answer:
- Storage : Store as a lyophilized powder at –20°C in airtight, moisture-resistant containers. In solution, use –80°C for >1 year stability .
- Handling : Conduct experiments under inert gas (N) to prevent hydrolysis of the carbonyl group. Pre-equilibrate solvents to room temperature before use to avoid condensation .
Advanced: How can computational modeling elucidate the compound’s conformational dynamics and interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the bicyclic structure’s flexibility in aqueous environments. Key torsion angles (e.g., pyrrolidine ring puckering) influence binding affinity .
- Docking Studies : Pair MD results with AutoDock Vina to predict interactions with enzymes (e.g., prolyl oligopeptidase). Focus on hydrogen bonding with the carboxylic acid and hydrophobic contacts with the pyrrolidine rings .
Advanced: How can researchers resolve contradictions in reported solubility data across studies?
Methodological Answer:
- Standardized Protocols : Use the shake-flask method at 25°C in buffered solutions (pH 1–7.4) to measure solubility. Document ionic strength and counterion effects (e.g., chloride vs. acetate) .
- Data Validation : Cross-reference with Hansen Solubility Parameters (HSP) to predict miscibility in solvents like DMSO or ethanol. Discrepancies often arise from inconsistent pH adjustments or impurities .
Advanced: What strategies mitigate challenges in achieving enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IC columns with hexane/isopropanol gradients to separate diastereomers. Retention times vary by >2 minutes for enantiomers .
- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) to bias the cyclization step. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Advanced: How does salt form selection (e.g., hydrochloride vs. trifluoroacetate) impact biological assay outcomes?
Methodological Answer:
- Counterion Effects : Hydrochloride salts enhance aqueous solubility but may interfere with chloride channels in cellular assays. Compare results with trifluoroacetate salts (higher purity but cytotoxic at >1 mM) .
- Ion-Exchange Protocols : Convert salts using SPE cartridges (e.g., Strata-X-CW). Validate via ion chromatography to ensure >99% exchange efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
